Lithium Cycling Efficiency in Rechargeable Battery Electrolytes: GBL vs. Propylene Carbonate
In a direct comparative study of lithium rechargeable cell electrolyte solvents, the lithium cycling efficiency on a nickel electrode was evaluated for gamma-butyrolactone (γ-BL) and propylene carbonate (PC) using three different lithium salts (LiClO₄, LiBF₄, and LiPF₆). The study reported that among every combination tested, the electrolyte based on γ-BL (specifically the fluoro-γ-BL mixture) exhibited distinct cycling efficiency behavior compared to PC. However, in full Li/LiCoO₂ cells, the cycling performance of the LiPF₆/γ-BL-based electrolyte was found to be inferior to that of LiPF₆/PC due to higher film resistance [1]. This head-to-head comparison demonstrates that while GBL offers advantages in certain electrolyte formulations, its performance in full-cell configurations diverges significantly from the industry-standard PC, necessitating formulation optimization rather than direct substitution.
| Evidence Dimension | Lithium cycling efficiency and full-cell cycling performance |
|---|---|
| Target Compound Data | LiPF₆/F-γ-BLmix electrolyte afforded the best cycling efficiency among the tested salts on a Ni electrode, but Li/LiCoO₂ cell cycle performance was inferior to PC. |
| Comparator Or Baseline | Propylene carbonate (PC) with same salts |
| Quantified Difference | Not explicitly quantified in the abstract; stated as qualitatively inferior for full-cell cycling performance. |
| Conditions | Ni working electrode; LiClO₄, LiBF₄, LiPF₆ salts; Li/LiCoO₂ full cell configuration. |
Why This Matters
For battery researchers and electrolyte formulators, this data indicates that GBL cannot be directly substituted for PC in lithium-ion battery electrolytes without compromising full-cell cycle life, necessitating careful formulation or additive strategies.
- [1] Yokoyama, K., et al. Electrochemical Properties of Fluoro-γ-Butyrolactone and Its Application to Lithium Rechargeable Cells. Electrochemistry 2003, 71, 12, 1172-1176. View Source
